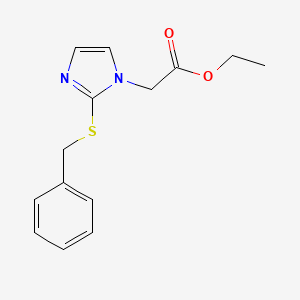

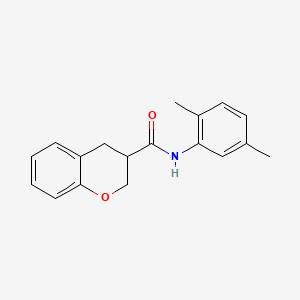

4-(4-(((5,6-二甲基嘧啶-4-基)氧基)甲基)哌啶-1-羰基)-1-(四氢-2H-吡喃-4-基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps and the use of various intermediates. In the context of pyrimidine derivatives, which are of interest due to their biological activities, several papers discuss the synthesis of related compounds. For instance, the synthesis of carbon-14 and carbon-13 labeled pyrimidine derivatives was described, involving intermediates such as R-(+)-[13C]-Trolox® and various chloro-pyrimidines . Another study reported the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which were characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis . These synthetic routes typically involve the formation of key intermediates followed by coupling reactions to build the desired molecular framework.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. Single-crystal X-ray diffraction analysis has been used to confirm the crystal structure of synthesized compounds, revealing details such as layered structures and hydrogen-bonded networks . For example, a study on a salt-type adduct formed between a nitrosopyrimidine derivative and piperidine showed a structure containing 20 independent hydrogen bonds, highlighting the importance of non-covalent interactions in the solid state .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, which can be utilized to further modify the structure or to study their reactivity. The retro-Claisen reaction was used to synthesize a pyridinium carboxylate derivative, demonstrating the versatility of pyrimidine chemistry . Additionally, the anti-angiogenic and DNA cleavage activities of certain pyrimidine derivatives were studied, indicating that these compounds can interact with biological macromolecules and potentially lead to therapeutic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of various functional groups can affect properties such as solubility, melting point, and reactivity. The study of copper(II) complexes based on a chelating pyrazolylpyrimidine ligand revealed insights into non-covalent interactions such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl) that can influence the physical properties and stability of the complexes . Additionally, the selective coordination to zinc(II) through the terpyridine domain of pyrimidine-terpyridine derivatives was investigated, showing preferential binding and the formation of coordination polymers with distinct π-stacking interactions .

科学研究应用

合成和生物学评估

该化合物是合成各种杂环化合物的关键中间体。研究表明,此类化合物的衍生物具有显着的生物活性,包括杀虫、抗菌、抗癌和抗血管生成特性。例如,衍生物已被评估其通过选择性脑穿透和抑制与认知功能相关的特定酶来治疗认知障碍的潜力 (Verhoest 等人,2012 年)。此外,合成技术通常涉及用于环缩合过程的微波辐射,突出了化学合成的现代方法 (Deohate 和 Palaspagar,2020 年)。

抗癌和抗菌活性

一些研究专注于新型吡唑并嘧啶和吡喃衍生物的合成,评估其抗癌和抗菌活性。这些努力旨在识别对各种类型的癌症和耐药菌株有效的新的治疗剂。新型吡唑并嘧啶衍生物的合成显示出有希望的抗癌和抗 5-脂氧合酶活性,表明在癌症治疗和炎症性疾病中具有潜在的治疗应用 (Rahmouni 等人,2016 年)。类似地,已经探索了通过微波辅助合成开发多取代的 4H-吡喃衍生物的抗癌活性,这表明发现新型抗癌化合物的潜在途径 (Hadiyal 等人,2020 年)。

属性

IUPAC Name |

4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O4/c1-15-16(2)23-14-24-21(15)30-13-17-3-7-25(8-4-17)22(28)18-11-20(27)26(12-18)19-5-9-29-10-6-19/h14,17-19H,3-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKOAZLVJKFFMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3011802.png)

![2-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B3011805.png)

![2-(1H-Indol-3-yl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3011806.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide](/img/structure/B3011808.png)

![4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3011811.png)

![N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3011815.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011816.png)